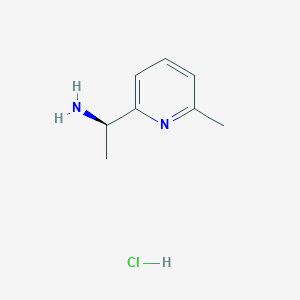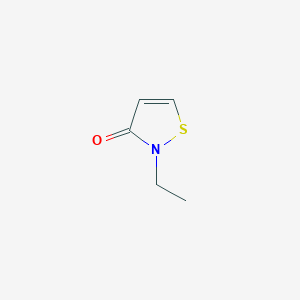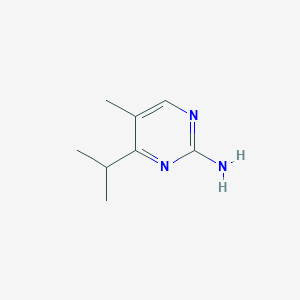![molecular formula C3N2OS3 B13097460 [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one CAS No. 153139-58-3](/img/structure/B13097460.png)
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one is a heterocyclic compound with a unique structure that includes sulfur and nitrogen atoms This compound is part of a broader class of thiadiazoles, which are known for their diverse chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution reaction of ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions, followed by ring closure . The reaction conditions often require specific solvents like dichloromethane or chloroform and may involve ion-pair extraction techniques to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the ring structure, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Mécanisme D'action
The mechanism of action of [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfur and nitrogen atoms in the ring can form strong interactions with metal ions and other electrophilic centers, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: Another thiadiazole derivative with similar reactivity and applications.
1,2,5-Thiadiazole: A related compound with different substitution patterns and properties.
Uniqueness
[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
153139-58-3 |
|---|---|
Formule moléculaire |
C3N2OS3 |
Poids moléculaire |
176.2 g/mol |
Nom IUPAC |
[1,3]dithiolo[4,5-c][1,2,5]thiadiazol-5-one |
InChI |
InChI=1S/C3N2OS3/c6-3-7-1-2(8-3)5-9-4-1 |
Clé InChI |
MWPBRZIVXHZUJZ-UHFFFAOYSA-N |
SMILES canonique |
C12=NSN=C1SC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


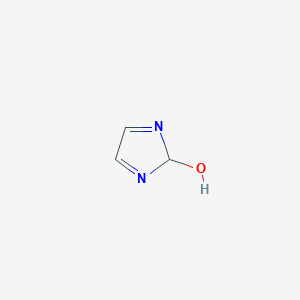
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
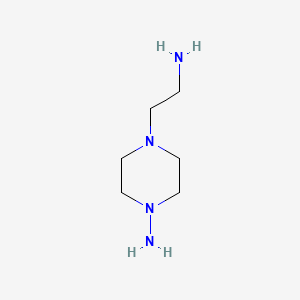
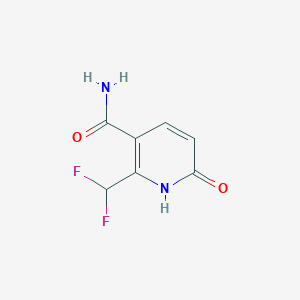
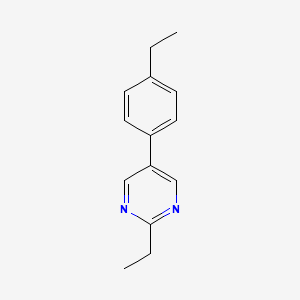
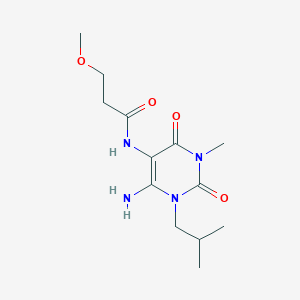

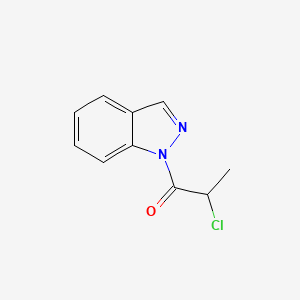

![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
